molecular formula C18H12BrClN2 B15079325 2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile CAS No. 302913-95-7

2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile

Cat. No.: B15079325
CAS No.: 302913-95-7
M. Wt: 371.7 g/mol
InChI Key: FEEJGFAYVQNLHR-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 2-(4-chlorophenyl)-3-oxobutanenitrile. This intermediate is then subjected to a cyclization reaction with bromobenzene and ammonium acetate under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorobenzaldehyde: Shares similar halogen and aromatic characteristics.

    4-Chloro-3-fluorobenzaldehyde: Another halogenated aromatic compound with similar reactivity.

    2-Fluoro-4-bromobenzaldehyde: Similar in structure but with different halogen substitutions.

Uniqueness

2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of bromine, chlorine, and phenyl groups attached to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

302913-95-7

Molecular Formula

C18H12BrClN2

Molecular Weight

371.7 g/mol

IUPAC Name

6-bromo-2-(4-chlorophenyl)-4-phenyl-1,2-dihydropyridine-5-carbonitrile

InChI

InChI=1S/C18H12BrClN2/c19-18-16(11-21)15(12-4-2-1-3-5-12)10-17(22-18)13-6-8-14(20)9-7-13/h1-10,17,22H

InChI Key

FEEJGFAYVQNLHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(NC(=C2C#N)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

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